molecular formula C8H6BrN3O B173519 2-aMino-6-broMoquinazolin-4-ol CAS No. 130148-53-7

2-aMino-6-broMoquinazolin-4-ol

Cat. No. B173519
CAS RN: 130148-53-7
M. Wt: 240.06 g/mol
InChI Key: BDPCBRSHZVHPKX-UHFFFAOYSA-N
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Description

2-Amino-6-bromoquinazolin-4-ol is a chemical compound with the molecular formula C8H6BrN3O and a molecular weight of 240.06 . It is also known by other names such as 2-amino-6-bromoquinazolin-4 (3H)-one, 2-amino-6-bromo-1H-quinazolin-4-one, and 2-amino-6-bromo-3H-quinazolin-4-one .


Synthesis Analysis

The synthesis of 2-Amino-6-bromoquinazolin-4-ol involves the reaction of 2-Amino-5-Bromo-benzoic acid in formamide at 180° C for 7 hours . The resulting solution is then cooled and diluted with cold water before being filtered .


Molecular Structure Analysis

The InChI code for 2-Amino-6-bromoquinazolin-4-ol is 1S/C8H6BrN3O/c9-4-1-2-6-5 (3-4)7 (13)12-8 (10)11-6/h1-3H, (H3,10,11,12,13) and the InChI key is BDPCBRSHZVHPKX-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC2=C (C=C1Br)C (=O)NC (=N2)N .


Physical And Chemical Properties Analysis

2-Amino-6-bromoquinazolin-4-ol has a topological polar surface area of 67.5 Ų, a heavy atom count of 13, and a complexity of 266 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Amino-6-bromoquinazolin-4-ol derivatives have been synthesized and demonstrated significant antimicrobial activities. Patel, Mistry, and Desai (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–one derivatives, which showed potential as antimicrobial agents (Patel, Mistry, & Desai, 2006).

Inhibition of Tyrosine Kinase Activity

Compounds derived from 2-amino-6-bromoquinazolin-4-ol have been evaluated for their ability to inhibit the enzyme tyrosine kinase. Rewcastle et al. (1996) investigated fused tricyclic quinazoline analogs as potent inhibitors of the epidermal growth factor receptor (EGFR), with significant implications in cancer research (Rewcastle et al., 1996).

Cytotoxicity in Cancer Cell Lines

Mphahlele et al. (2018) explored the cytotoxicity of indole-aminoquinazolines, derivatives of 2-amino-6-bromoquinazolin-4-ol, against various human cancer cell lines, demonstrating their potential as anticancer agents (Mphahlele et al., 2018).

Synthesis and Biological Activity of Schiff Bases

Schiff bases derived from 2-amino-6-bromoquinazolin-4-ol have been synthesized and shown to possess antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Sahu et al. (2008) investigated these derivatives for their diverse biological activities (Sahu et al., 2008).

Potential as Hypotensive Agents

Kumar, Tyagi, and Srivastava (2003) developed quinazolinones with a focus on their hypotensive properties, presenting a new avenue for the treatment of hypertension (Kumar, Tyagi, & Srivastava, 2003).

Use as Fluorescent Brightening Agents

2-Amino-6-bromoquinazolin-4-ol derivatives have been considered for application as fluorescent brightening agents. The research by Rangnekar and Shenoy (1987) explores this potential use in material science (Rangnekar & Shenoy, 1987).

Safety and Hazards

The safety data sheet for 2-Amino-6-bromoquinazolin-4-ol recommends avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-6-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPCBRSHZVHPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563914
Record name 2-Amino-6-bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130148-53-7
Record name 2-Amino-6-bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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